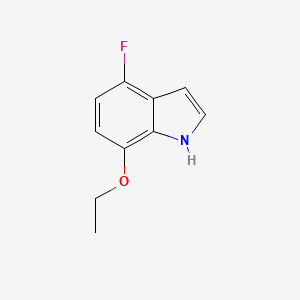
(R)-cyclopropyl(2,5-dimethylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-cyclopropyl(2,5-dimethylphenyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2,5-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(2,5-dimethylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment to the Methanamine Moiety: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.
Introduction of the 2,5-Dimethylphenyl Ring: The final step involves the attachment of the 2,5-dimethylphenyl ring to the methanamine moiety through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of ®-cyclopropyl(2,5-dimethylphenyl)methanamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
®-cyclopropyl(2,5-dimethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: New derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
®-cyclopropyl(2,5-dimethylphenyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-cyclopropyl(2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, triggering a biological response.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-cyclopropyl(2,5-dimethylphenyl)methanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.
Cyclopropyl(2,5-dimethylphenyl)methanol: A related compound with a hydroxyl group instead of an amine group.
2,5-Dimethylphenylmethanamine: A simpler compound lacking the cyclopropyl group.
Uniqueness
®-cyclopropyl(2,5-dimethylphenyl)methanamine is unique due to its specific stereochemistry and the presence of both cyclopropyl and 2,5-dimethylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(R)-cyclopropyl-(2,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
JFEMNSALNMDTJK-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C2CC2)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)


![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)






